3-(butan-2-yl)-1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
This compound features a 1,2,3,4-tetrahydroquinazoline-2,4-dione core, a bicyclic structure with partial saturation and two ketone groups at positions 2 and 2. The core is substituted at position 1 with a [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl group and at position 3 with a butan-2-yl chain. The oxadiazole ring introduces aromaticity and electron-withdrawing properties due to the 4-chlorophenyl substituent, while the branched butan-2-yl group may enhance lipophilicity and steric bulk. Such structural features are common in pharmaceutical research, where quinazoline derivatives are explored for kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
3-butan-2-yl-1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3/c1-3-13(2)26-20(27)16-6-4-5-7-17(16)25(21(26)28)12-18-23-19(24-29-18)14-8-10-15(22)11-9-14/h4-11,13H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKRBWZIGFQTRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(butan-2-yl)-1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a novel heterocyclic compound that has garnered attention for its potential biological activities. This compound features a complex structure that combines a tetrahydroquinazoline moiety with an oxadiazole ring, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 373.85 g/mol. The presence of the 4-chlorophenyl and 1,2,4-oxadiazol groups is significant as these substituents often enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have demonstrated that compounds similar to the target molecule exhibit notable anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular proliferation pathways.
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| 5b | 10.14 | A549 | Apoptosis induction |
| 5d | 8.14 | HepG2 | Cell cycle arrest |
| 5m | 10.48 | MCF7 | DNA damage |
These findings suggest that the oxadiazole component may play a crucial role in mediating the anticancer effects observed in related compounds .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been extensively studied. Compounds containing the oxadiazole ring have demonstrated significant activity against various bacterial strains. The antimicrobial mechanism is often attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
In a comparative study, oxadiazole derivatives exhibited higher antimicrobial activity than traditional antibiotics like ciprofloxacin . The structure-activity relationship indicates that electron-withdrawing groups on the aromatic ring enhance this activity.
Case Studies
- Study on Cytotoxicity : A recent investigation into the cytotoxic effects of oxadiazole derivatives revealed that certain compounds led to increased cell mortality in cancer cell lines such as L929 and A549. The most potent derivative showed an IC50 value of 100 µM after 24 hours of exposure .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of synthesized oxadiazoles demonstrated that compounds with halogen substituents exhibited superior activity against Gram-positive and Gram-negative bacteria. This was particularly evident in compounds with a chlorophenyl group .
Comparison with Similar Compounds
Structural Comparison
The compound 3-(4-chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone () shares a quinazoline core but differs in key substituents and linkage groups. A detailed structural comparison is summarized below:
Implications of Structural Differences
In contrast, the unsaturated 4(3H)-quinazolinone core () offers planar aromaticity, which may enhance π-π stacking in biological targets .
Halogen Effects: The 4-chlorophenyl group on the oxadiazole (target compound) provides moderate electron-withdrawing effects and lipophilicity.
Linkage Groups :
- The methyl (-CH2-) linkage in the target compound may reduce steric hindrance compared to the sulfanyl (-S-) group in . Sulfur-containing linkages can influence redox properties and susceptibility to enzymatic cleavage .
Substituent Bulk and Lipophilicity: The butan-2-yl group (target) is a branched alkyl chain, enhancing lipophilicity and possibly membrane permeability.
Theoretical Property Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
